3-(2-Amino-1-hydroxypropyl)phenol
Overview
Description
“3-(2-Amino-1-hydroxypropyl)phenol” is a chemical compound with the CAS Number: 7619-17-2. It has a molecular weight of 167.21 and its IUPAC name is also 3-(2-amino-1-hydroxypropyl)phenol .
Molecular Structure Analysis
The InChI code for “3-(2-Amino-1-hydroxypropyl)phenol” is 1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Catalytic Applications
- Hydroxylation of Phenol: Surface functionalized MCM-41 supported metal catalysts, including 3-aminopropyltrimethoxysilane (ATMS), have been used for the hydroxylation of phenol with H2O2, showing improved conversion rates and selectivity (Lee et al., 2001).
Biological and Chemical Interactions
- Phenol Hydroxylase Studies: The regioselectivity and rate of ortho-hydroxylation of 3-fluorophenol by phenol hydroxylase have been investigated using NMR, suggesting a pH-dependent mechanism (Peelen et al., 1993).
- Hydrogen Bonding Research: Research on anion receptors containing OH and NH groups, including phenolic hydroxyl and amino hydrogen, has shown selective deprotonation and hydrogen bonding with fluoride ions (Ashokkumar et al., 2011).
- Coordination with Metal Ions: Amino acids like ortho-tyrosine and trans-4-hydroxyproline, related to 3-(2-Amino-1-hydroxypropyl)phenol, have been studied for their coordination with biologically important metal ions like Al(III) and Fe(III) (Aiello et al., 2018).
Material Science and Nanotechnology
- Peptide Nanofiber Scaffold: Self-assembling peptide nanofibers, characterized by stable beta-sheet structures, have been studied for controlled molecular release applications, including the diffusion properties of various compounds through these hydrogels (Nagai et al., 2006).
Pharmaceutical Research
- Antifungal Activity: The antifungal activity of 2-allylphenol derivatives, including 2-(2-hydroxypropyl) phenol and 2-(3-hydroxypropyl) phenol, has been evaluated against several plant pathogens, demonstrating significant inhibitory effects (Qu et al., 2017).
Proton Transfer Reaction Studies
- Phenol-Ammonia Cluster Cations: The dynamics of proton transfer in phenol-ammonia cluster cations have been examined, providing insights into the reaction mechanism and its relevance to DNA and enzyme damage (Tachikawa & Iyama, 2020).
properties
IUPAC Name |
3-(2-amino-1-hydroxypropyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFIGDLSSYIKKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858992 | |
Record name | m-Hydroxynorephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-1-hydroxypropyl)phenol | |
CAS RN |
7619-17-2 | |
Record name | α-(1-Aminoethyl)-3-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7619-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Hydroxynorephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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